molecular formula C16H20ClN3O2 B12941623 5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione CAS No. 847-90-5

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione

Katalognummer: B12941623
CAS-Nummer: 847-90-5
Molekulargewicht: 321.80 g/mol
InChI-Schlüssel: ZQFSPZKFEMKLTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with piperidine and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group with an imidazolidine-2,4-dione core and a piperidin-1-ylmethyl substituent makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

847-90-5

Molekularformel

C16H20ClN3O2

Molekulargewicht

321.80 g/mol

IUPAC-Name

5-(4-chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H20ClN3O2/c1-16(12-5-7-13(17)8-6-12)14(21)20(15(22)18-16)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,18,22)

InChI-Schlüssel

ZQFSPZKFEMKLTG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)CN2CCCCC2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.